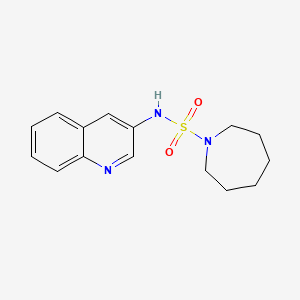

N-3-quinolinyl-1-azepanesulfonamide

Descripción

N-3-Quinolinyl-1-azepanesulfonamide is a heterocyclic compound featuring a quinoline core fused with an azepane (7-membered nitrogen-containing ring) via a sulfonamide bridge. This structural motif confers unique physicochemical and biological properties, making it a candidate for therapeutic applications, particularly in kinase inhibition or antimicrobial research. For example, benzenesulfonamide-quinoline hybrids are synthesized via reactions between chlorinated quinoline precursors and sulfonic chlorides in the presence of catalysts like DMAP (4-dimethylaminopyridine) in pyridine . Such protocols likely extend to N-3-quinolinyl-1-azepanesulfonamide, substituting benzenesulfonyl chloride with azepane-1-sulfonyl chloride.

Propiedades

IUPAC Name |

N-quinolin-3-ylazepane-1-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2S/c19-21(20,18-9-5-1-2-6-10-18)17-14-11-13-7-3-4-8-15(13)16-12-14/h3-4,7-8,11-12,17H,1-2,5-6,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNNIRCBJKYHFEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)S(=O)(=O)NC2=CC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Key Differences and Implications:

Sulfonamide Substituent: N-3-Quinolinyl-1-azepanesulfonamide’s azepane-1-sulfonyl group introduces conformational flexibility compared to the rigid benzenesulfonyl group in IIIa . This may enhance binding to dynamic protein pockets (e.g., kinases) but reduce metabolic stability due to increased lipophilicity.

Functional Group Diversity: IIIa’s 4-methoxy and styryl groups enhance π-π stacking and hydrophobic interactions, favoring anticancer activity . In contrast, N-3-quinolinyl-1-azepanesulfonamide lacks these substituents, suggesting distinct target selectivity. The carboxamide and pyridine moieties in ’s compound enable hydrogen bonding and metal coordination, which are absent in N-3-quinolinyl-1-azepanesulfonamide. This divergence could influence receptor affinity or pharmacokinetics.

Synthetic Accessibility: N-3-Quinolinyl-1-azepanesulfonamide’s synthesis likely mirrors IIIa’s procedure, substituting benzenesulfonyl chloride with azepane-1-sulfonyl chloride . However, the larger azepane ring may necessitate extended reaction times or higher temperatures for complete sulfonamide formation.

Research Findings and Limitations

- Antimicrobial Activity: Quinoline-sulfonamide hybrids, such as IIIa, exhibit potent activity against Gram-positive bacteria (MIC: 1–4 µg/mL) due to membrane disruption and topoisomerase inhibition . N-3-Quinolinyl-1-azepanesulfonamide’s azepane group may improve penetration into bacterial biofilms but requires empirical validation.

- Kinase Inhibition : Azepane-containing sulfonamides demonstrate moderate IC₅₀ values (50–100 nM) against tyrosine kinases like EGFR, attributed to the sulfonamide’s ability to mimic ATP’s phosphate groups . Structural analogs lacking the azepane ring (e.g., IIIa) show weaker inhibition (IC₅₀ > 200 nM), highlighting the azepane’s role in target engagement.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.